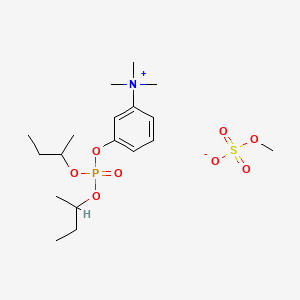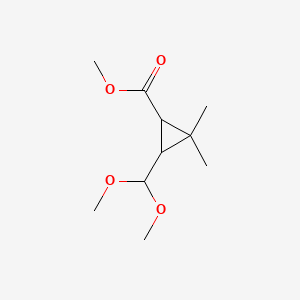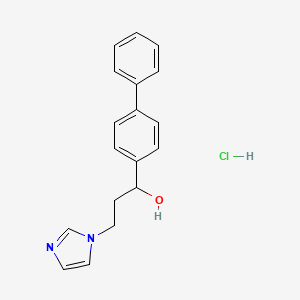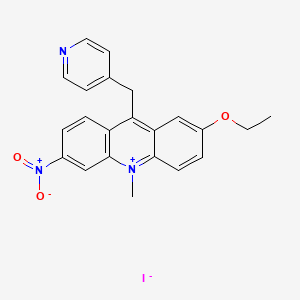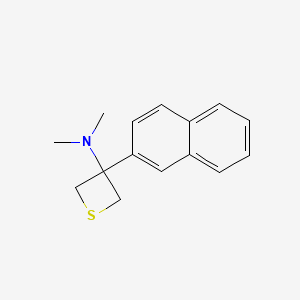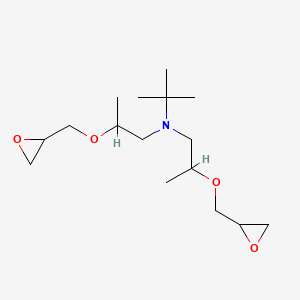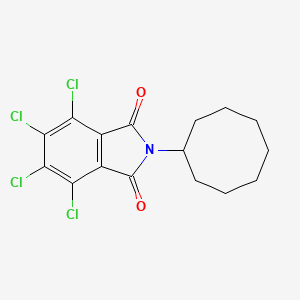
Tetrahexacontane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahexacontane: is a long-chain alkane with the molecular formula C64H130 . It is a saturated hydrocarbon, meaning it contains only single bonds between carbon atoms, and is part of the alkanes series. Due to its high molecular weight and non-polarity, this compound is typically found in waxes and similar substances.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: this compound can be synthesized in a laboratory setting through the Wurtz reaction , where two alkyl halides are reacted with sodium metal in dry ether.
Industrial Production: On an industrial scale, this compound is often produced through the Fischer-Tropsch synthesis , which involves the catalytic conversion of syngas (a mixture of carbon monoxide and hydrogen) into hydrocarbons.
Types of Reactions:
Oxidation: this compound can undergo mild oxidation to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions are less common but can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reactions can occur, where chlorine or bromine is added to the molecule, resulting in the formation of alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of UV light.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
科学的研究の応用
Chemistry: Tetrahexacontane is used as a reference compound in the study of long-chain alkanes and their properties. Biology: It serves as a model compound for studying the behavior of lipids in biological membranes. Medicine: Research into the compound's potential as a drug delivery system is ongoing. Industry: It is used in the production of lubricants, waxes, and other industrial applications.
作用機序
The mechanism by which tetrahexacontane exerts its effects is primarily through its physical properties. As a long-chain alkane, it can interact with biological membranes, potentially altering their fluidity and permeability. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Tetraheptacontane (C67H136)
Tetraoctacontane (C68H140)
Tetraenneacontane (C69H142)
Uniqueness: Tetrahexacontane is unique due to its specific chain length, which influences its melting point, boiling point, and solubility properties compared to its shorter and longer counterparts.
特性
CAS番号 |
7719-87-1 |
|---|---|
分子式 |
C64H130 |
分子量 |
899.7 g/mol |
IUPAC名 |
tetrahexacontane |
InChI |
InChI=1S/C64H130/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-61-63-64-62-60-58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-64H2,1-2H3 |
InChIキー |
QEQOTIFAPIDGFL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


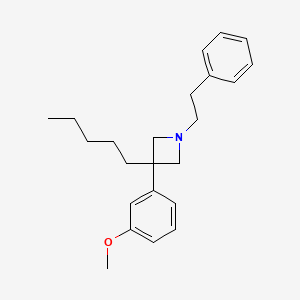
![N-[chloro(dimethylaminooxy)phosphoryl]oxy-N-methylmethanamine](/img/structure/B15346312.png)

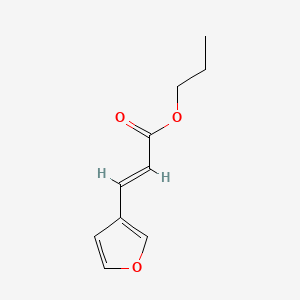
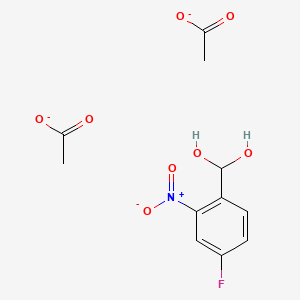
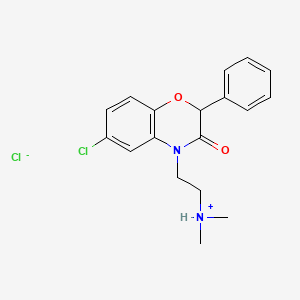
![2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol](/img/structure/B15346347.png)
